REACTION_SMILES
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[c:1]1([S:7][C:8]2([CH2:12][C:13](=[O:14])[OH:15])[CH2:9][CH2:10][CH2:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[c:1]12[cH:2][cH:3][cH:4][cH:5][c:6]1[C:13](=[O:15])[CH2:12][C:8]1([S:7]2)[CH2:9][CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC1(Sc2ccccc2)CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1CC2(CCC2)Sc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |